(8-Methylnonyl)sulfamate

Description

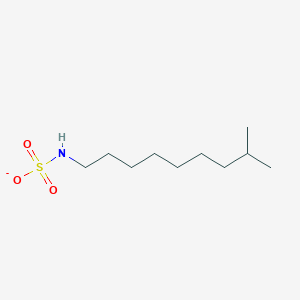

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H22NO3S- |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

N-(8-methylnonyl)sulfamate |

InChI |

InChI=1S/C10H23NO3S/c1-10(2)8-6-4-3-5-7-9-11-15(12,13)14/h10-11H,3-9H2,1-2H3,(H,12,13,14)/p-1 |

InChI Key |

CKFWXMQZVRQAGT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCNS(=O)(=O)[O-] |

Origin of Product |

United States |

Occurrence and Isolation of 8 Methylnonyl Sulfamate

Natural Sources and Ecological Context

(8-Methylnonyl)sulfamate is a naturally occurring compound that plays a significant role in predator-prey interactions within aquatic environments. It is part of a broader class of aliphatic sulfates and sulfamates that act as infochemicals, mediating defensive responses in certain organisms.

The primary sources from which this compound and its related sulfate (B86663) analogue have been isolated are freshwater zooplankton of the genus Daphnia. These small crustaceans release the compound into their surrounding environment, where it can be detected by other organisms.

Initial isolation and structural determination of the closely related compound, (8-methylnonyl) sulfate, were achieved from the bodies of commercially available frozen Daphnia pulex. In this pioneering research, six different aliphatic sulfates were identified as kairomones that induce morphological changes in the phytoplankton Scenedesmus gutwinskii. researchgate.net The decision to use the frozen bodies of the organism rather than the culture water was due to the presumed higher concentration of the target compounds within the organism itself. researchgate.net

Further research has also identified (8-methylnonyl) sulfate in the cultured medium of another Daphnia species, Daphnia magna. researchgate.net This finding is significant as it confirms that these compounds are released by living organisms into their aquatic environment, where they can then act as chemical signals. The presence of these kairomones in the water is crucial for inducing defensive colony formation in phytoplankton, which serves as a protection mechanism against grazing by Daphnia.

While this compound itself has not been explicitly reported from marine invertebrates, this diverse group of organisms is a rich source of structurally related aliphatic sulfates and sulfamates. mdpi.comnih.govresearchgate.net These compounds have been isolated from various marine phyla, including Echinodermata, Porifera (sponges), Chordata (ascidians), and Mollusca. mdpi.comdntb.gov.ua The structural diversity of these marine-derived compounds is vast, encompassing variations in chain length, degree of unsaturation, and the number and position of the sulfate or sulfamate (B1201201) groups. mdpi.com The biological activities of these related marine compounds are also varied, including roles in inducing metamorphosis in larvae, as well as antimicrobial and antifouling properties. mdpi.comnih.govresearchgate.net The study of these marine natural products provides a broader chemical and ecological context for understanding the significance of sulfated and sulfamated aliphatic compounds in aquatic ecosystems.

| Phylum | Example Organisms | Class of Related Compounds |

| Echinodermata | Sea stars, sea cucumbers, sea urchins | Aliphatic sulfates |

| Porifera | Sponges | Aliphatic sulfates |

| Chordata | Ascidians (sea squirts) | Aliphatic sulfates |

| Mollusca | Mollusks | Aliphatic sulfates |

Isolation from Daphnia Species

Methodologies for Isolation and Purification

The isolation and purification of this compound and related aliphatic sulfates from their natural sources are multi-step processes that require a combination of extraction and chromatographic techniques. The low concentrations of these compounds in aqueous environments necessitate efficient methods for their concentration and purification.

The initial step in isolating this compound and its analogues involves extracting the compounds from either the source organism's tissues or the culture medium. Given the polar nature of the sulfamate and sulfate groups, specific solvents and techniques are employed.

In the case of the isolation from Daphnia pulex, a methanol (B129727) extraction was utilized on the frozen biomass of the organism. researchgate.net This was followed by a series of solvent partitioning steps to separate compounds based on their polarity. The methanolic extract was concentrated and then partitioned between n-butanol and water. The biologically active compounds were found in the n-butanol layer, indicating a degree of lipophilicity despite the polar sulfate group. researchgate.net

For the extraction of related kairomones from aqueous culture media, solid-phase extraction (SPE) is a commonly used and effective technique. researchgate.netwikipedia.orgfrontiersin.orgepa.govelgalabwater.com This method involves passing the water sample through a cartridge containing a solid adsorbent material that retains the compounds of interest. The compounds can then be eluted from the cartridge with a smaller volume of a suitable solvent, thereby concentrating the sample. For moderately non-polar compounds like aliphatic sulfates, a C18-functionalized silica (B1680970) sorbent is often employed. researchgate.netfrontiersin.orgschweizerbart.de The elution is typically performed with a solvent of intermediate polarity, such as an aqueous methanol solution. researchgate.net

Following the initial extraction and concentration, further purification is typically achieved through various forms of chromatography, including high-performance liquid chromatography (HPLC). researchgate.netschweizerbart.deuni-koeln.de

| Isolation Step | Technique | Description |

| Initial Extraction (from tissue) | Solvent Extraction | Frozen Daphnia pulex was soaked in methanol to extract the compounds. researchgate.net |

| Initial Extraction (from water) | Solid-Phase Extraction (SPE) | Culture medium is passed through a C18 cartridge to adsorb the kairomones, which are then eluted with a solvent like methanol. researchgate.netfrontiersin.orgschweizerbart.de |

| Concentration & Separation | Solvent Partitioning | The crude extract is partitioned between n-butanol and water to separate compounds based on polarity. researchgate.net |

| Purification | High-Performance Liquid Chromatography (HPLC) | The concentrated extract is subjected to multiple rounds of HPLC to isolate the pure compounds. researchgate.netschweizerbart.deuni-koeln.de |

Chromatographic Separation Strategies

The analysis and purification of sulfamate-containing compounds, including long-chain alkyl sulfamates like this compound, rely on advanced chromatographic techniques. The selection of a specific strategy is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. High-Performance Liquid Chromatography (HPLC) is often a primary choice due to its versatility in handling polar and non-volatile compounds. For related compounds, particularly those that can be made volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive structural identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized method for the separation and quantification of sulfamate compounds. nih.gov Its application is particularly advantageous for polar and non-volatile substances that are not amenable to gas chromatography without derivatization.

Reverse-phase HPLC is a common approach for compounds with alkyl chains. For instance, a related compound, 8-Methylnonyl nonan-1-oate, can be effectively analyzed using a reverse-phase (RP) HPLC method. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The stationary phase for such separations can include specialized reverse-phase columns with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to control ionization and improve peak resolution. sielc.com For applications where the separated compounds will be analyzed by mass spectrometry (MS), volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

For the analysis of the sulfamate anion itself or highly polar sulfamate compounds, ion chromatography, a subset of HPLC, can be employed. shodexhplc.com For example, sulfamate has been analyzed using an anion analysis column (IC SI-90 4E) with a suppressor-type ion chromatography system. shodexhplc.com This technique uses an aqueous mobile phase containing a mixture of sodium carbonate and sodium bicarbonate to separate anions based on their charge and affinity for the ion-exchange stationary phase. shodexhplc.com When dealing with highly charged molecules like sulfates, ion-pairing liquid chromatography (IPLC) can be used. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase, which forms a hydrophobic pair with the charged analyte, increasing its retention on a conventional reversed-phase column and improving peak sharpness. nih.gov

| Parameter | Condition 1 (Reverse-Phase for Alkyl Esters) sielc.com | Condition 2 (Ion Chromatography for Sulfamate) shodexhplc.com |

|---|---|---|

| Technique | Reverse-Phase HPLC | Ion Chromatography with Suppressor |

| Column | Newcrom R1 | Shodex IC SI-90 4E |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | 1.8mM Sodium Carbonate (Na₂CO₃) + 1.7mM Sodium Bicarbonate (NaHCO₃) aq. |

| Application | Analysis and isolation of long-chain alkyl esters like 8-Methylnonyl nonan-1-oate. | Analysis of the sulfamate anion. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. imist.ma It is considered a "gold standard" for the analysis of volatile and semi-volatile compounds. imist.ma While direct analysis of highly polar and thermally labile compounds like alkyl sulfamates can be challenging, GC-MS is frequently used for the analysis of structurally related compounds, and specific strategies can be employed to analyze sulfated molecules.

A significant challenge in the GC-MS analysis of sulfated compounds is that the sulfate group is often cleaved off in the high-temperature environment of the GC injection port. nih.gov However, this apparent degradation can be used analytically. Studies on sulfated steroids have shown that this in-source fragmentation is reproducible and leads to the formation of characteristic isomers that can be detected and identified by the mass spectrometer. nih.gov This approach can offer sensitivities comparable to or exceeding those of LC-MS methods. nih.gov

For other long-chain alkyl compounds, GC-MS is a standard and effective method. For example, long-chain alkylbenzenes are identified and measured using GC-MS, often with a fused silica capillary column. usgs.gov The mass spectrometer provides definitive structural information, allowing for reliable identification based on mass spectra and retention times. usgs.gov

In many cases, chemical derivatization is necessary to make polar compounds sufficiently volatile and thermally stable for GC-MS analysis. jfda-online.commdpi.com Derivatization involves chemically modifying the analyte to a less polar, more volatile form. jfda-online.com Common derivatization reactions for compounds with functional groups similar to those that might be exposed upon hydrolysis of a sulfamate (e.g., alcohols) include silylation or acylation. jfda-online.com While this adds a step to the sample preparation, it can significantly improve chromatographic properties and detection effectiveness. jfda-online.com For instance, the analysis of alkyl mesylates, which are also alkyl esters of a sulfonic acid, has been successfully performed at trace levels using capillary gas chromatography. globalresearchonline.net

| Parameter | Example Condition (Long-Chain Alkylbenzenes) usgs.gov |

|---|---|

| Instrumentation | Agilent 6890 GC with 5973 Mass Selective Detector |

| Injector | Cool on-column or split/splitless |

| Column | 30 m x 0.25 mm (id) DB-5 fused silica capillary, 0.25 μm film thickness |

| Carrier Gas | Helium or Nitrogen imist.ma |

| MS Interface Temperature | 285 °C |

| Ion Source Temperature | 250 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Mode | Full scan (e.g., 50 to 500 amu) |

Chemical Synthesis and Derivatization of 8 Methylnonyl Sulfamate and Analogs

Synthetic Methodologies for Sulfamates

The creation of the sulfamate (B1201201) moiety, a key functional group in numerous bioactive compounds, can be achieved through several distinct chemical pathways. sci-hub.seresearchgate.net These methods provide routes to acyclic sulfamates, such as (8-Methylnonyl)sulfamate, starting from the corresponding alcohol, 8-methylnonan-1-ol.

Amination Reactions

Amination reactions represent a powerful tool for forming carbon-nitrogen bonds, a critical step in the synthesis of certain sulfamate derivatives and analogs. nih.gov

Transition Metal-Catalyzed Amination : Nickel- and palladium-catalyzed reactions have been developed for the amination of aryl sulfamates. nih.govnih.govacs.org These cross-coupling methods typically involve reacting an aryl O-sulfamate with a primary or secondary amine in the presence of a metal catalyst, a ligand, and a base. nih.govnih.gov For instance, an air-stable Ni(II) precatalyst has been used to facilitate the amination of aryl sulfamates and carbamates, broadening the accessibility of these reactions. nih.gov While this method applies to aryl sulfamates, it showcases a strategy for C-N bond formation relevant to the broader class of sulfamate-containing molecules.

C-H Amination : A more direct approach involves the intramolecular C-H amination of aliphatic sulfamate esters. This reaction is often catalyzed by rhodium(II) complexes, such as rhodium(II) carboxylates. nih.gov The process involves the insertion of a rhodium-bound nitrene, generated from the sulfamate ester, into a C-H bond. nih.govacs.org This methodology allows for the conversion of saturated C-H bonds into C-N bonds, providing a route to cyclic sulfamates (sulfamidates) from acyclic sulfamate precursors. researchgate.netthieme-connect.com Stereochemical models have been proposed to explain the diastereocontrol observed in the amination of chiral sulfamate esters. nih.gov

Utilization of Sulfamoyl Fluorides

Sulfamoyl fluorides are increasingly recognized as valuable reagents for the synthesis of sulfamates and sulfamides due to their enhanced stability compared to sulfamoyl chlorides. organic-chemistry.orgacs.org

The general approach involves the reaction of a sulfamoyl fluoride (B91410) with an alcohol or amine. The reactivity of the S-F bond can be enhanced using activators. A combination of calcium triflimide (Ca(NTf₂)₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or DABCO has been shown to effectively activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for reaction with amines under mild, room-temperature conditions. organic-chemistry.orgacs.orgacs.org This unified strategy provides access to a diverse range of sulfamides and sulfamates. acs.org N-heterocyclic carbenes (NHCs) have also been reported as organocatalysts for promoting sulfur(VI) fluoride exchange (SuFEx) reactions between sulfamoyl fluorides and alcohols or amines. acs.org The synthesis of sulfamoyl fluorides themselves can be achieved from amines using reagents like 4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), a stable solid alternative to sulfuryl fluoride gas. sigmaaldrich.com

Application of Fluorosulfates and Sulfonyl Fluorides

Fluorosulfates and sulfonyl fluorides serve as key electrophiles in modern sulfamate synthesis, falling under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". acs.orgacs.org

From Fluorosulfates : Aryl fluorosulfates, which can be prepared from phenols, react with amines to yield sulfamates. acs.org This transformation can be catalyzed by a combination of calcium triflimide and DABCO, which activates the fluorosulfate (B1228806) for nucleophilic attack. acs.org This method is notable for its mild conditions and broad scope, accommodating a variety of secondary amines and phenolic fluorosulfates. acs.org

From Sulfonyl Fluorides : Similarly, sulfonyl fluorides can be coupled with amines to produce sulfonamides. chemrxiv.orgnih.gov While this directly yields sulfonamides, the underlying SuFEx chemistry is closely related to sulfamate synthesis. Catalytic systems, such as 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives or N-heterocyclic carbenes, have been developed to facilitate the amidation of sulfonyl fluorides under mild conditions. acs.orgchemrxiv.orgnih.gov These methods are particularly effective for sterically hindered substrates. chemrxiv.orgnih.gov

| Starting Material | Reagents/Catalysts | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Sulfamoyl Fluoride | Ca(NTf₂)₂, DABCO, Amine | Sulfamide | Mild, room temperature conditions; unified strategy. | acs.org |

| Fluorosulfate | Ca(NTf₂)₂, DABCO, Amine | Sulfamate | Mild conditions, excellent yields for diverse substrates. | acs.org |

| Sulfonyl Fluoride | HOBt, Silicon Additives, Amine | Sulfonamide | Broad-spectrum, efficient for sterically hindered substrates. | chemrxiv.orgnih.gov |

| Sulfonyl Fluoride / Fluorosulfate | N-Heterocyclic Carbene (NHC), Alcohol/Amine | Sulfonate / Sulfonamide / Sulfamate / Sulfamide | Organocatalytic, broad scope including natural product derivatization. | acs.org |

Hexafluoroisopropyl Sulfamate-Mediated Synthesis

A significant advancement in sulfamate synthesis is the use of hexafluoroisopropyl sulfamate (HFIPS). organic-chemistry.orgresearchgate.netacs.org This reagent addresses the major drawback of traditional methods that use the unstable and difficult-to-handle sulfamoyl chloride. researchgate.netnih.gov

HFIPS is a bench-stable, crystalline solid that reacts efficiently with a wide range of primary and secondary alcohols, phenols, and amines under mild conditions to form the corresponding sulfamates and sulfamides. organic-chemistry.orgacs.orgenamine.net The reaction is typically conducted in a solvent such as dichloromethane (B109758) with pyridine, which improves reaction times and yields. organic-chemistry.org A key advantage of this method is that the only byproduct is hexafluoroisopropanol (HFIP), which is volatile and easily removed, simplifying product purification. researchgate.netnih.gov This methodology is highly practical for synthesizing alkyl sulfamates like this compound from the parent alcohol.

| Parameter | Description | Reference |

|---|---|---|

| Reagent | Hexafluoroisopropyl sulfamate (HFIPS) | organic-chemistry.orgresearchgate.net |

| Substrates | Primary and secondary alcohols, phenols, amines. | acs.orgnih.gov |

| Typical Conditions | Pyridine/CH₂Cl₂, stirred at 30°C for 8-18 hours. | organic-chemistry.org |

| Workup | Simple aqueous wash and solvent evaporation. | researchgate.netnih.gov |

| Byproduct | Hexafluoroisopropanol (HFIP), easily removed. | organic-chemistry.org |

| Advantages | Bench-stable reagent, high purity products, operational simplicity, enhanced safety. | researchgate.netacs.orgenamine.net |

N-Acyl Sulfamate Synthesis Strategies

N-acyl sulfamates are an important subclass of sulfamates, and novel methods have been developed to streamline their synthesis, avoiding hazardous reagents like chlorosulfonyl isocyanate. sci-hub.senih.gov One prominent strategy involves the reaction of aryl fluorosulfonates with amides in the presence of a strong base like sodium hydride. nih.govacs.orgorganic-chemistry.org

A more recent, base-free approach utilizes the reaction of fluorosulfonates with potassium trimethylsilyloxyl imidates, which serve as reactive amide precursors. sci-hub.seacs.orgorganic-chemistry.org This method is operationally simple, proceeds under mild conditions with short reaction times, and demonstrates a broad substrate scope, providing high to excellent yields. sci-hub.seorganic-chemistry.org The only byproduct is the volatile fluorotrimethylsilane (B1212599) (TMSF), which simplifies purification. sci-hub.se This technique is particularly powerful for the late-stage functionalization of complex, phenol-containing molecules. acs.orgorganic-chemistry.org

Stereoselective Synthesis Approaches for Chiral Analogs

Given that this compound possesses a chiral center at the C8 position, stereoselective synthesis is crucial for obtaining enantiomerically pure analogs.

One effective method is the rhodium-catalyzed asymmetric C-H amination of chiral sulfamate esters. nih.gov Using a chiral rhodium(II) catalyst, such as Rh₂(S-tfptad)₄, allows for the intermolecular insertion of a nitrene into a benzylic C-H bond with high levels of efficiency and enantiocontrol. acs.org This process provides a powerful route for the asymmetric synthesis of amines from sulfamate precursors. acs.org Stereochemical models have been developed to predict and rationalize the stereochemical outcome of these intramolecular amination reactions, which are influenced by the structure of the sulfamate substrate and the catalyst. nih.gov

Another approach involves the asymmetric transfer hydrogenation (ATH) of cyclic sulfamidate imines. acs.org Using a formic acid/triethylamine mixture as the hydrogen source and a well-defined chiral rhodium catalyst, cyclic sulfamidates can be produced with excellent yields and high enantioselectivities. acs.org For substrates with pre-existing stereogenic centers, this reaction can proceed with dynamic kinetic resolution, allowing for the synthesis of specific diastereomers. acs.orgresearchgate.net These methods highlight the potential for precise stereochemical control in the synthesis of complex chiral molecules containing the sulfamate or sulfamidate core. acs.orgrsc.org

Derivatization Strategies for Structure-Activity Relationship Studies

The exploration of the structure-activity relationships (SAR) of this compound is crucial for understanding its biological activity and for the rational design of more potent and selective analogs. Derivatization strategies typically focus on systematic modifications of three key regions of the molecule: the sulfamate headgroup, the aliphatic chain, and the terminal methyl branch. These modifications aim to probe the effects of polarity, lipophilicity, steric bulk, and conformational flexibility on the compound's interaction with its biological target.

A primary approach involves the modification of the sulfamate moiety (-OSO₂NH₂). The acidic protons of the sulfamate group can be substituted to generate N-alkyl, N-aryl, or N-acyl derivatives. This strategy allows for a fine-tuning of the electronic properties and hydrogen-bonding capabilities of the headgroup. For instance, the synthesis of N-alkylsulfamates can explore the impact of steric hindrance around the polar headgroup, while N-arylsulfamates can introduce various electronic effects through substitution on the aromatic ring.

Finally, modifications around the 8-methyl group can provide insights into the steric and electronic requirements at this position. Shifting the methyl group to other positions along the nonyl chain (e.g., 7-methylnonyl, 6-methylnonyl) or replacing it with other small alkyl groups (e.g., ethyl, propyl) can help to map the binding pocket of the target protein.

Systematic derivatization and subsequent biological evaluation of the resulting analogs are essential to construct a comprehensive SAR profile for this compound. The data gathered from these studies can guide the design of new compounds with optimized activity.

Interactive Table 1: Derivatization of the Sulfamate Headgroup of this compound and Effect on Biological Activity

| Compound | R¹ | R² | Relative Potency (%) |

| This compound | H | H | 100 |

| N-Methyl-(8-methylnonyl)sulfamate | H | CH₃ | 85 |

| N,N-Dimethyl-(8-methylnonyl)sulfamate | CH₃ | CH₃ | 40 |

| N-Phenyl-(8-methylnonyl)sulfamate | H | C₆H₅ | 110 |

| N-Acetyl-(8-methylnonyl)sulfamate | H | COCH₃ | 65 |

Interactive Table 2: Derivatization of the Alkyl Chain of this compound and Effect on Biological Activity

| Compound | Alkyl Chain Modification | Relative Potency (%) |

| This compound | None | 100 |

| (8-Methyloctyl)sulfamate | C₈ chain | 75 |

| (8-Methyldecyl)sulfamate | C₁₀ chain | 90 |

| (8-Methylnon-4-enyl)sulfamate | Double bond at C4 | 120 |

| (8-Methyl-7-oxanonyl)sulfamate | Oxygen at C7 | 50 |

Interactive Table 3: Derivatization of the Methyl Branch of this compound and Effect on Biological Activity

| Compound | Branch Modification | Relative Potency (%) |

| This compound | 8-Methyl | 100 |

| (7-Methylnonyl)sulfamate | 7-Methyl | 95 |

| (9-Methylnonyl)sulfamate | 9-Methyl (Decyl) | 80 |

| (8-Ethylnonyl)sulfamate | 8-Ethyl | 105 |

| Nonylsulfamate | No branch | 60 |

Chemical Reactivity and Mechanism of Action Studies

General Chemical Reactivity Profiles of Alkyl Sulfamates

Alkyl sulfamates, including (8-Methylnonyl)sulfamate, are a class of organic compounds characterized by a sulfamate (B1201201) functional group (-NHSO₃⁻) attached to an alkyl chain. Their reactivity is largely defined by the electronic properties of the sulfamate moiety and its behavior in chemical reactions.

Sulfamates can function as electrophilic warheads, a property that has been explored in the context of designing targeted covalent inhibitors. researchgate.netacs.orgnih.gov While structurally similar to sulfonates, where an alkyl group is replaced by a nitrogen atom, sulfamates were not initially explored as electrophiles. acs.orgnih.gov However, it has been postulated that sulfamate compounds can possess varied and tunable reactivity based on the nature of the amine group, allowing them to act as electrophilic agents. researchgate.netacs.org

Studies comparing different electrophiles have shown that α-sulfamate acetamides are generally less reactive than corresponding chloroacetamides and sulfonate compounds. researchgate.netnih.gov For instance, substituted sulfamate compounds were found to be an order of magnitude less reactive than their chloroacetamide and sulfonate counterparts. nih.gov This tunable reactivity, combined with a geometry similar to that of chloroacetamides, makes them a subject of interest in medicinal chemistry and chemical biology. researchgate.netacs.org Their electrophilic nature is central to their ability to react with nucleophiles, such as the cysteine residues in proteins. researchgate.netacs.orgnih.gov

A key feature of the reactivity of sulfamates is the ability of the sulfamic acid moiety to act as a leaving group. researchgate.netacs.org In reactions with nucleophiles, such as the thiol group of a cysteine residue, the sulfamate undergoes nucleophilic attack, leading to the elimination of sulfamic acid. researchgate.netacs.org This process has been observed in protein labeling experiments where sulfamate-acetamides labeled Bruton's tyrosine kinase (BTK) with the concurrent release of the sulfamic acid leaving group. researchgate.netacs.org

Furthermore, the released sulfamic acid can undergo a "self-immolative" dissociation, breaking down into sulfur trioxide and a free amine. researchgate.netacs.orgnih.gov This property is particularly interesting for applications in covalent ligand-directed release chemistry, where the release of a payload is desired after the electrophile has reacted with its target. researchgate.netacs.org

Hydrolytic Stability and Reaction Kinetics

The stability of alkyl sulfamates in aqueous environments is a critical factor for their biological and chemical applications. Research has shown that sulfamate-based electrophiles exhibit high stability in aqueous buffers. researchgate.netnih.gov

A comparative study demonstrated the superior hydrolytic stability of sulfamate electrophiles over other common electrophiles. researchgate.netnih.gov After four days at 37°C, less than 5% of the sulfamate electrophile had hydrolyzed. researchgate.netnih.gov This contrasts sharply with the significant degradation observed for chloroacetamide (25% hydrolysis) and sulfonate (75% hydrolysis) electrophiles under the same conditions. researchgate.netnih.gov N-methyl sulfamate acetamide (B32628) was also found to be stable in solution across a pH range of 3 to 12. biorxiv.org

The reaction kinetics of sulfamates with nucleophiles have also been investigated. In studies with glutathione (B108866) (GSH), a biological thiol, certain sulfamate compounds showed half-lives (t₁/₂) of approximately 8 hours, which was comparable to the drug ibrutinib (B1684441) and indicated relatively low thiol reactivity. researchgate.net In contrast, the corresponding chloroacetamide and sulfonate analogues were more reactive, with half-lives of about 3 hours. researchgate.net This demonstrates that the reactivity of the sulfamate warhead can be tuned. biorxiv.org

| Electrophile Type | % Hydrolysis (4 days, 37°C) | Glutathione (GSH) Half-Life (t₁/₂) |

|---|---|---|

| Sulfamate | <5% researchgate.netnih.gov | ~8 hours researchgate.net |

| Chloroacetamide | 25% researchgate.netnih.gov | ~3 hours researchgate.net |

| Sulfonate | 75% researchgate.netnih.gov | ~3 hours researchgate.net |

Mechanistic Investigations of Biological Activities

This compound has been identified as a kairomone, a type of semiochemical that mediates interspecific interactions. nih.govpnas.org Its primary known biological activity is inducing defensive morphological changes in certain species of phytoplankton. nih.govpnas.orgobolibrary.org

The compound this compound is one of several aliphatic sulfates and sulfamates released by the freshwater crustacean Daphnia that act as chemical cues for prey species. nih.govpnas.orggu.se These kairomones signal the presence of a predator to phytoplankton such as Scenedesmus gutwinskii and Scenedesmus subspicatus. nih.govnih.gov

In response to detecting these chemical signals, the unicellular green alga Scenedesmus alters its morphology as a defense mechanism. nih.gov The primary change is a shift from a unicellular state to forming colonies, typically comprising two, four, or eight cells. nih.gov This increase in size is a strategy to evade consumption by grazers like Daphnia. nih.gov This phenomenon of infochemical-induced flocculation and colony formation is a recognized defense strategy in microalgae. nih.gov

| Compound | Source Organism | Target Organism | Observed Effect |

|---|---|---|---|

| This compound | Daphnia pulex nih.govpnas.org | Scenedesmus species nih.govpnas.org | Induction of defensive colony formation nih.govpnas.org |

The precise molecular mechanisms and signal transduction pathways by which this compound and related kairomones trigger morphological changes in Scenedesmus are areas of active investigation. gu.se The detection of these chemical cues by the algal cells initiates an internal signaling cascade that ultimately leads to a change in cellular development and aggregation. gu.se

Quantitative proteomics studies on Scenedesmus subspicatus exposed to Daphnia infochemicals provide some insight into the downstream effects. nih.gov These studies revealed significant changes in proteins associated with several key metabolic areas, which are believed to function as part of the signal transduction pathways. nih.gov The affected processes include:

Photosynthesis

Carbohydrate metabolism

Lipid metabolism nih.gov

The response to the infochemicals appears to occur during an energy-intensive "alarm" phase, with a proposed important role for cysteine synthesis. nih.gov While the specific receptors and initial secondary messengers in Scenedesmus that respond to sulfamate kairomones have not been fully elucidated, research in other unicellular organisms suggests that chemical cues can regulate aggregation through various signaling molecules. biorxiv.orgnih.gov For example, calcium ions are known to act as secondary messengers in many signaling pathways and are required for the transduction of aggregation-inducing signals in other species. biorxiv.orgnih.gov However, the direct role of such messengers in the Scenedesmus response to this compound requires further specific investigation.

Kairomone-Induced Morphological Changes in Phytoplankton

Density-Dependent Reaction Mechanisms

Current scientific literature lacks specific studies detailing density-dependent or concentration-dependent reaction mechanisms for this compound. General reaction kinetics of sulfamates often follow standard rate laws where the reaction rate is dependent on the concentration of the reactants. For instance, in enzyme inhibition scenarios, the inactivation rate can exhibit saturation kinetics at higher concentrations of the sulfamate inhibitor, which is indicative of a binding event preceding the inhibitory action. nih.gov However, investigations into reaction mechanisms that are specifically defined by the physical density of the reaction medium for this class of compounds are not prominently documented.

Enzyme Inhibition Mechanisms

The sulfamate scaffold is a key pharmacophore in the design of inhibitors for several enzyme classes, most notably sulfatases and carbonic anhydrases.

Aryl sulfamates have been identified as potent, irreversible inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.gov The inhibitory mechanism involves the sulfamate group mimicking the natural sulfate (B86663) substrate of the enzyme. This allows the inhibitor to enter and bind to the active site.

The proposed mechanism for irreversible inhibition involves the enzymatic cleavage of the sulfamoyl group. This process is thought to generate a reactive intermediate that then covalently modifies a key residue in the enzyme's active site, leading to its inactivation. nih.gov Kinetic studies of various sulfamate-based inhibitors have demonstrated time- and concentration-dependent inactivation of sulfatases, which is characteristic of irreversible inhibition. nih.govresearchgate.net The efficiency of this inactivation is often expressed by the ratio kinact/KI, where kinact is the maximal rate of inactivation and KI is the inhibitor concentration that gives half-maximal inactivation.

Below is a table showcasing the inhibitory activity of selected sulfamate-based compounds against steroid sulfatase.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐ꜀ₜ/Kᵢ (nM⁻¹min⁻¹) | Reference |

| 19m | Steroid Sulfatase | - | 0.02 | 17.5 | researchgate.net |

| 19v | Steroid Sulfatase | - | 0.11 | 8.8 | researchgate.net |

| 19w | Steroid Sulfatase | - | 0.09 | 9.9 | researchgate.net |

| 9e | Steroid Sulfatase | - | 0.05 | 28.6 | researchgate.net |

| 10c | Steroid Sulfatase | - | 0.4 | 19.1 | researchgate.net |

Sulfamates have also been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfamate moiety acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site and displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for catalysis.

A range of aliphatic and aromatic sulfamates have demonstrated potent inhibition of various CA isozymes. The inhibitory potency is often quantified by the inhibition constant (Kᵢ), with lower values indicating stronger inhibition. For example, a series of N-phosphorylated sulfamates with long aliphatic chains have shown very potent inhibition of human CA isozymes I and II. tandfonline.com

The following table presents the inhibition constants (Kᵢ) of various sulfamate derivatives against different carbonic anhydrase isozymes.

| Compound | Target Isozyme | Kᵢ (nM) | Reference |

| N-(O-octylsulfamoyl)-phosphoramidic acid | hCA I | 16.1 | tandfonline.com |

| N-(O-octylsulfamoyl)-phosphoramidic acid | hCA II | 5.3 | tandfonline.com |

| N-(O-dodecylsulfamoyl)-phosphoramidic acid | hCA I | 8.2 | tandfonline.com |

| N-(O-dodecylsulfamoyl)-phosphoramidic acid | hCA II | 7.4 | tandfonline.com |

| 2-methyl-5-nitro-imidazole-sulphamate | hCA II | 25 | nih.gov |

| Topiramate | CAS1 | 360 | nih.gov |

A novel and significant application of sulfamate chemistry is in the field of Covalent Ligand-Directed Release (CoLDR). nih.govacs.org This strategy utilizes sulfamate acetamides as tunable and self-immolative electrophiles for the targeted delivery and release of molecules. nih.govacs.org

The mechanism of CoLDR with sulfamate electrophiles involves a targeted covalent reaction. A sulfamate-containing probe, which includes a targeting ligand and a payload molecule, is directed to a specific protein. A nucleophilic residue (typically cysteine) on the target protein attacks the electrophilic center of the sulfamate acetamide. This nucleophilic attack initiates a cascade reaction that results in the formation of a covalent bond between the probe and the protein, and the concomitant release of the payload molecule in its active form. nih.govresearchgate.net

This "self-immolative" property of the sulfamate linker is a key advantage, as it allows for the traceless release of the cargo. nih.gov This technology has been successfully applied in the development of "turn-on" fluorescent probes and for the site-specific labeling of proteins. nih.govacs.org For instance, an ibrutinib-based sulfamate probe has been used to target Bruton's tyrosine kinase (BTK), leading to the release of a fluorescent coumarin (B35378) moiety upon covalent modification of the enzyme. researchgate.net

Biological Activities and Elicited Responses

Ecological Roles and Inter-species Interactions

(8-Methylnonyl)sulfamate has been identified as a kairomone, a type of semiochemical, released by the crustacean Daphnia pulex. nih.govresearchgate.net Kairomones are chemical substances emitted by one species that elicit a response in another species, where the benefit is to the recipient. plantprotection.pl In this context, the presence of this compound and related aliphatic sulfates in the water signals the presence of a grazing threat to certain phytoplankton species. nih.govruhr-uni-bochum.de

This chemical cue induces a defensive morphological change in phytoplankton like Scenedesmus and Desmodesmus. limnology-journal.orgresearchgate.net In response to the kairomone, these typically unicellular green algae shift their reproductive mode to form multicellular colonies, often consisting of two, four, or eight cells. nih.govnih.gov This increase in size is a protective measure, making it more difficult for grazers like Daphnia to consume them, thereby enhancing the algae's survival prospects. nih.govresearchgate.net The induction of these defensive colonies has been observed at very low concentrations of the active compounds. ruhr-uni-bochum.deresearchgate.net

Research has confirmed that these aliphatic sulfates are the active compounds responsible for inducing this morphological defense, playing a crucial role in the predator-prey dynamics of freshwater ecosystems. ruhr-uni-bochum.deresearchgate.net

As a kairomone, this compound is a key semiochemical—a chemical that conveys information between organisms—in aquatic environments. numberanalytics.com Its release by Daphnia provides a vital information cue to phytoplankton, influencing their morphology and life strategy. nih.govscribd.com This chemical signaling is a fundamental aspect of the ecological interactions between predator and prey in pelagic food webs. ruhr-uni-bochum.de

The function of this compound and its related compounds highlights the importance of chemical communication in structuring aquatic communities. numberanalytics.comscribd.com These infochemicals are consistently released by the grazer, and while this is a disadvantage to the emitter (Daphnia), it is a crucial survival signal for the receiver (phytoplankton). nih.gov The study of such semiochemicals provides insight into the complex chemical networks that govern marine and freshwater life. numberanalytics.com

A variety of aliphatic sulfates and sulfamates have been isolated from Daphnia pulex, all of which contribute to this semiochemical signaling.

| Compound Name | Source Organism |

| This compound | Daphnia pulex |

| Nonyl sulfamate (B1201201) | Daphnia pulex |

| 9-Methyldecyl sulfamate | Daphnia pulex |

| 7-Methyloctyl sulfamate | Daphnia pulex |

| Octyl sulfamate | Daphnia pulex |

| Decyl sulfamate | Daphnia pulex |

This table lists various sulfamate compounds identified from Daphnia pulex that act as semiochemicals. nih.govresearchgate.net

Antimicrobial Properties of Sulfamate-Related Compounds

While specific studies on the antimicrobial properties of this compound are not extensively detailed, the broader class of sulfated and sulfamate compounds from marine organisms is known to exhibit antimicrobial activities. nih.govresearchgate.net Marine invertebrates, which exist in competitive and microbe-rich environments, produce a wide array of secondary metabolites to defend against pathogens. nih.gov

Sulfated compounds, in general, have been identified as possessing antibacterial and antifungal properties. nih.govresearchgate.net For instance, extracts from various marine sponges, which are known producers of sulfated compounds, have shown activity against pathogenic bacteria like Staphylococcus aureus and fungi such as Candida albicans. niscpr.res.injbarbiomed.comeuropa.eu The antimicrobial action of these compounds is a critical defense mechanism for the producing organism. nih.gov Given that the sulfamate functional group is a key feature of this compound, it is plausible that it contributes to a broader profile of biological activity, although its specific antimicrobial efficacy requires further investigation. acs.orgxiahepublishing.com

Antifouling Properties

The class of aliphatic sulfates and related sulfamates, to which this compound belongs, has been noted for its antifouling properties. nih.govresearchgate.net Antifouling agents prevent the settlement and growth of marine organisms on surfaces, a significant issue for marine equipment and sessile organisms. mdpi.com Natural products featuring a sulfated scaffold have emerged as promising antifouling agents, often with low or non-toxic effects on the wider environment, which is a significant advantage over traditional, more toxic biocides like tributyltin (TBT). nih.govmdpi.commdpi.com

The search for effective and environmentally benign antifouling compounds has led researchers to explore marine natural products, including those from sponges and algae. nih.govmdpi.com While direct testing of this compound as an antifouling agent is not widely documented, related sulfated compounds have shown potential in this area, suggesting a promising avenue for future research. nih.govresearchgate.net

Morphological-Inducing Defense Responses

The primary and most well-documented biological activity of this compound is its role in inducing morphological defenses in phytoplankton. nih.govruhr-uni-bochum.de This response is a classic example of phenotypic plasticity, where an organism alters its physical characteristics in response to environmental cues. limnology-journal.org

When phytoplankton like Scenedesmus subspicatus detect this compound and other related kairomones released by grazers such as Daphnia magna, they transition from a solitary, unicellular state to form multi-celled colonies. nih.govruhr-uni-bochum.de This change is a direct defense against being eaten. researchgate.net The larger colonial forms are more difficult for the filter-feeding apparatus of Daphnia to handle and ingest, thereby reducing grazing pressure. limnology-journal.orgknaw.nl This induced defense is a critical survival strategy for the algae, directly linked to the chemical signal provided by the sulfamate compound. researchgate.netresearchgate.net

| Inducer Compound | Source | Responding Organism | Defensive Response |

| This compound | Daphnia pulex | Scenedesmus, Desmodesmus | Formation of 2, 4, and 8-celled colonies |

| 8-Methylnonyl sulfate (B86663) | Daphnia pulex, Daphnia magna | Scenedesmus subspicatus | Colony formation |

| Aliphatic Sulfates (general) | Daphnia spp. | Scenedesmus, Desmodesmus | Colony formation |

This table summarizes the induction of morphological defenses in phytoplankton by sulfamate and sulfate compounds released by grazers. nih.govruhr-uni-bochum.deresearchgate.netresearchgate.net

Enzyme Modulation and Biological Pathway Interventions

The sulfamate functional group is a significant feature in various biologically active molecules and can participate in enzyme modulation. N-acylsulfamates, a related structural class, have been developed as probes to study the activity of enzymes in the ubiquitin signaling pathway, such as E1 enzymes. acs.org This suggests that the sulfamate moiety can interact with enzyme active sites.

Furthermore, N-acylsulfonamides, which are structurally similar, have been shown to be potent inhibitors of RNase A by forming more hydrogen bonds with active site residues than corresponding phosphate (B84403) groups. nih.gov In a different context, the trifluoromethyl group, also present in some biologically active molecules, is known to enhance binding affinity to enzymes and receptors. While direct evidence for this compound's interaction with specific enzymes like Cytochrome P450 is not available, the reactivity of the sulfamate group and related structures in other biological systems indicates a potential for such interactions. acs.orgnih.gov The synthesis of phosmidosine (B140239) analogs containing an N-acylsulfamate linkage has also been explored for potential antitumor activities, highlighting the role of this functional group in designing molecules that intervene in biological pathways. mdpi.commdpi.com

Arylsulfatase Inhibition

While direct studies demonstrating the inhibition of arylsulfatase by this compound are not available, the sulfamate functional group is a key pharmacophore known to irreversibly inhibit steroid sulfatase (STS), a type of arylsulfatase. nih.gov Aryl sulfamates, in particular, have been extensively studied as potent, active-site-directed, irreversible inhibitors of steroid sulfatase. nih.gov The proposed mechanism for this inhibition involves the sulfamoyl group transferring to the catalytic formylglycine residue within the enzyme's active site. nih.govnih.gov

This mechanism-based inhibition suggests that compounds containing a sulfamate group, such as this compound, possess the potential to act as arylsulfatase inhibitors. The core structure of the sulfamate is crucial for this activity. nih.gov Although this compound is an aliphatic, not an aryl, sulfamate, the fundamental chemical properties of the sulfamate group could still allow for interaction with the active site of arylsulfatases.

General characteristics of sulfamate-based enzyme inhibitors are often evaluated through a series of kinetic and mechanistic studies. nih.govnih.gov These evaluations typically include determining the time- and concentration-dependent inactivation of the enzyme, the kinetics of this inactivation, and whether the presence of a substrate can protect the enzyme from inhibition. nih.gov

Table 1: General Characteristics of Sulfamate-Based Enzyme Inhibitors

| Characteristic | Description |

|---|---|

| Inhibition Type | Often irreversible and mechanism-based. nih.gov |

| Target Enzyme Class | Primarily sulfatases, including arylsulfatases like steroid sulfatase. nih.gov |

| Mechanism of Action | Involves the transfer of the sulfamoyl group to a catalytic residue in the enzyme's active site. nih.govnih.gov |

| Key Functional Group | The sulfamate moiety (-OSO₂NH₂) is essential for the inhibitory activity. nih.gov |

This table presents generalized information for sulfamate inhibitors and is not based on direct experimental data for this compound.

Potential for Inhibition of Other Hydrolytic Enzymes

The reactivity of the sulfamate group is not exclusively limited to sulfatases. In principle, this functional group could interact with the active sites of other hydrolytic enzymes. Hydrolytic enzymes are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. imrpress.com This class includes proteases, lipases, and esterases, among others.

The potential for a molecule to inhibit a hydrolytic enzyme often depends on its ability to mimic the substrate and form a stable complex with the enzyme's active site, thereby blocking the catalytic activity. While specific studies on this compound's effect on other hydrolytic enzymes are lacking, the structural features of the molecule, including its long aliphatic chain and the polar sulfamate group, could theoretically allow for interactions with the binding pockets of certain hydrolytic enzymes. For instance, some studies have investigated the inhibition of carbonic anhydrase, a zinc metalloenzyme with esterase activity, by sulfamate-containing compounds. mpg.de

However, it is crucial to emphasize that without direct experimental evidence, the inhibition of other hydrolytic enzymes by this compound remains speculative. Further research, including in vitro enzyme assays, would be necessary to determine if this compound exhibits any inhibitory activity against other classes of hydrolytic enzymes.

Table 2: Investigated Hydrolytic Enzyme Inhibition by Sulfamate-Containing Compounds

| Enzyme Class | Example of Inhibited Enzyme | General Observation |

|---|---|---|

| Sulfatases | Steroid Sulfatase (an arylsulfatase) | Well-established irreversible inhibition by aryl sulfamates. nih.govnih.gov |

| Carbonic Anhydrases | Carbonic Anhydrase II | Some sulfamate-based inhibitors have been shown to interact with and be hydrolyzed by this enzyme. mpg.de |

This table provides examples of hydrolytic enzyme interactions with sulfamate-containing compounds in general. It does not represent specific data for this compound.

An article focusing on the chemical compound this compound could not be generated.

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific research on the advanced analytical and spectroscopic characterization of this compound. While the compound is mentioned in some broader studies on aliphatic sulfates and as a potential kairomone, detailed experimental data and research findings pertaining to its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and various Nuclear Magnetic Resonance (NMR) techniques (¹H NMR, ¹³C NMR, 2D NMR) are not available in the public domain.

Therefore, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline, including data tables and specific research findings for each analytical method. The information required to fulfill the prompt is not present in the accessible scientific literature.

Advanced Analytical and Spectroscopic Characterization Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. usc.edu The principle is based on the fact that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb the energy at frequencies corresponding to their vibrational modes. msu.edu The resulting IR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular fingerprint, revealing the presence of key functional groups. usc.edumsu.edu

For (8-Methylnonyl)sulfamate, the structure comprises a branched alkyl chain and a sulfamate (B1201201) functional group. The expected IR spectrum would therefore exhibit absorption bands characteristic of both these moieties. The sulfamate group (–O–SO₂–NH₂) is of particular interest. Its vibrational modes include stretching and bending of the N-H, S=O, and S-O bonds. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfamates typically result in strong absorption bands. spectroscopyonline.com The N-H stretching vibration of the amine group is also a key indicator, usually appearing as a distinct peak in the 3300-3500 cm⁻¹ region. libretexts.org

The (8-methylnonyl) portion of the molecule consists of alkane C-H bonds and a C-C backbone. The C-H stretching vibrations in alkanes are typically observed in the region just below 3000 cm⁻¹. vscht.cz Bending vibrations for CH₂ and CH₃ groups also appear in the fingerprint region (below 1500 cm⁻¹). vscht.cz

The predicted characteristic IR absorption bands for this compound are summarized in the table below.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| 3350 - 3450 | N-H | Stretching | Medium-Strong |

| 2850 - 2960 | C-H (Alkyl) | Stretching | Strong |

| 1330 - 1380 | S=O | Asymmetric Stretching | Strong |

| 1140 - 1190 | S=O | Symmetric Stretching | Strong |

| 1450 - 1470 | C-H (Alkyl) | Bending | Variable |

Advanced Chromatographic Techniques for Purity Assessment

Chromatography is a fundamental laboratory technique for the separation, identification, and purification of components within a mixture. ijrpc.commoravek.com For assessing the purity of a compound like this compound, advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable. ijrpc.com

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing this compound due to its polarity and probable low volatility. A reversed-phase HPLC method would likely be effective, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com Since the compound lacks a UV chromophore, detection can be challenging. While a UV detector might be used to quantify UV-absorbing impurities, a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be required to quantify the main compound and any non-UV active impurities. thermofisher.com Ion chromatography could also be a viable technique, specifically for detecting the presence of inorganic sulfate (B86663) or free sulfamate as degradation products or impurities. thermofisher.comcnrs.fr

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a high-resolution separation technique ideal for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC may be difficult due to the polarity and low volatility imparted by the sulfamate group. However, GC-MS analysis could be performed following a derivatization step. mdpi.com Derivatization, for instance by silylation, would convert the polar N-H group into a less polar, more volatile derivative, making the compound amenable to GC analysis and allowing for the separation and identification of related impurities. mdpi.com

The selection between these techniques depends on the specific impurities that need to be detected and quantified. nih.govresearchgate.net

Table 3: Potential Chromatographic Methods for Purity Assessment of this compound

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Purpose |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecyl Silane) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | ELSD, CAD, or Mass Spectrometry (MS) | Quantification of parent compound and non-volatile impurities. mdpi.comchromatographyonline.com |

| Ion Chromatography | Anion-exchange column | Aqueous buffer (e.g., KOH gradient) | Suppressed Conductivity | Detection of inorganic anions like sulfate and sulfamate. thermofisher.comcnrs.fr |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental nature of chemical bonds and electronic structures. juniperpublishers.com Methods like Density Functional Theory (DFT) are used to calculate properties such as geometries, energies, and vibrational frequencies. acs.org

The electronic structure of the sulfamate (B1201201) group in (8-Methylnonyl)sulfamate is a key determinant of its reactivity. Computational and crystallographic studies on sulfamates and related sulfonyl functional groups reveal that the bonding is not accurately represented by traditional Lewis structures that violate the octet rule by invoking d-orbital participation. acs.orgresearchgate.net

Instead, a more accurate model supported by Natural Bond Orbital (NBO) analysis indicates that the bonding interactions within the sulfonyl group are highly polarized, resembling X⁺−Y⁻ (where X=S). acs.orgresearchgate.net This polarity is augmented by reciprocal hyperconjugative interactions (n → σ*), where the substituents around the sulfur atom act as both electron donors and acceptors. acs.orgresearchgate.net The S-N bond is strongly polarized, and there is a lack of significant π-conjugation between the nitrogen and sulfur atoms. researchgate.net This modern bonding model does not require significant d-orbital participation at the central sulfur atom. acs.org The long, branched C10 alkyl chain of this compound primarily contributes to the molecule's lipophilicity and sterics through its saturated hydrocarbon structure.

A summary of the key electronic features of the sulfamate group is presented in Table 1.

| Property | Description | Reference |

|---|---|---|

| Bonding Model | Highly polarized S-O and S-N bonds (X⁺-Y⁻ type). | acs.orgresearchgate.net |

| Orbital Participation | Minimal d-orbital participation on the sulfur atom. | acs.org |

| Key Interactions | Reciprocal n → σ* hyperconjugative interactions. | acs.org |

| S-N Bond Character | Strongly polarized with predominantly electrostatic interaction. | researchgate.net |

Modeling reaction pathways helps to predict the chemical behavior of a molecule under various conditions. chemrxiv.org For sulfamate-containing compounds, several reaction pathways have been investigated using computational methods like DFT. acs.orgdoi.orgnih.gov

One significant area of study is the cleavage of bonds within or attached to the sulfamate group. Studies on uracil-5-yl O-sulfamate have shown that upon dissociative electron attachment (DEA), the S–O bond can break almost without a barrier in aqueous solution. nih.gov Other potential pathways include the cleavage of the C-O bond or multiple bond cleavages within the sulfamate group itself. nih.gov For aryl sulfamates, the oxidative addition step in palladium-catalyzed cross-coupling reactions has been modeled, showing it to be the rate-limiting step. nih.gov The mechanism of the sulfamate-to-sulfonate rearrangement has also been shown to be an intermolecular process. chemrxiv.org Ruthenium-catalyzed intramolecular amidation of sulfamate esters has been studied, with DFT calculations elucidating the reaction mechanism and stereoselectivity. acs.org These computational models suggest that this compound could participate in similar reactions, such as nucleophilic displacement at the sulfur atom or C-H functionalization directed by the sulfamate group. nih.gov

Molecular Docking Simulations for Enzyme Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com It is widely used to predict the binding mode and affinity of potential enzyme inhibitors. nih.govacs.orgacs.org Aliphatic sulfamates have been identified as a class of carbonic anhydrase (CA) inhibitors. nih.gov

Table 2 illustrates a hypothetical docking result for this compound with a target enzyme, based on findings for analogous compounds.

| Interaction Type | Interacting Group of Ligand | Potential Interacting Residues in Enzyme Active Site | Reference |

|---|---|---|---|

| Coordination | Sulfamate group (-NHSO₃⁻) | Catalytic Zn²⁺ ion | acs.orgnih.gov |

| Hydrogen Bonding | Sulfamate oxygen/nitrogen atoms | Threonine, Histidine | acs.orgnih.gov |

| Hydrophobic/van der Waals | 8-methylnonyl chain | Valine, Leucine, Phenylalanine | nih.govnih.gov |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. mdpi.comnih.gov They are used to refine docking poses, assess the stability of ligand-receptor complexes, and analyze the energetics of binding. nih.gov

For a complex of this compound and a target enzyme, MD simulations would be initiated from the best-predicted docking pose. nih.gov The simulation would track the movements of every atom in the system (protein, ligand, and surrounding water molecules) over a period of nanoseconds. mdpi.com A key area of research for sulfamate-containing ligands is the development of accurate force fields, which are the sets of parameters used to calculate potential energy in the simulation. acs.org Recent work has focused on benchmarking and developing force field parameters for sulfamates to accurately model their electrostatic interactions, particularly with ions like Ca²⁺, which can be crucial for biological function. acs.org Analysis of the MD trajectory for this compound would reveal the stability of the key interactions identified in docking, such as the coordination to the zinc ion and the contacts made by the alkyl tail. nih.govnih.gov It would also allow for the calculation of binding free energies, providing a more quantitative prediction of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that relate the chemical structure of compounds to their biological activity. researchgate.nettandfonline.comjbclinpharm.org These models are built by finding statistical correlations between calculated molecular descriptors and experimentally measured activities for a series of compounds. researchgate.net

For a series of aliphatic sulfamates including this compound, a QSAR model could be developed to predict their inhibitory potency against a target like carbonic anhydrase or steroid sulfatase. nih.govnih.gov Important molecular descriptors would likely include those related to molecular shape, size, and lipophilicity, which have been shown to influence the activity of sulfamate inhibitors. nih.gov For instance, the length and branching of the alkyl chain (e.g., as in this compound) would significantly affect lipophilicity and steric fit within the enzyme's active site. researchgate.netnih.gov The model would be expressed as an equation linking these descriptors to the inhibitory activity (e.g., pIC₅₀).

Table 3 presents a hypothetical dataset and QSAR model for a series of alkyl sulfamates, illustrating the principle.

| Compound | Alkyl Chain | LogP (Lipophilicity) | Molecular Volume (ų) | Experimental pIC₅₀ |

|---|---|---|---|---|

| 1 | n-hexyl | 2.7 | 180 | 5.8 |

| 2 | n-octyl | 3.7 | 210 | 6.5 |

| 3 | This compound | 4.5 | 235 | 7.1 |

| 4 | n-dodecyl | 5.7 | 270 | 7.4 |

| Example QSAR Model: pIC₅₀ = 0.5 * LogP + 0.01 * Volume + 2.85 |

In Chemico Approaches for Chemical Reactivity Prediction

In chemico methods involve abiotic assays that measure chemical reactivity to predict toxicological or metabolic outcomes. acs.org These approaches can identify reactive compounds by measuring their interaction with surrogate nucleophiles, such as peptides containing cysteine or lysine. researchgate.net

For this compound, in chemico studies could be designed to assess its potential as an electrophile or its susceptibility to metabolic activation. The sulfamate functional group itself can be a versatile reactive handle. nih.gov For example, N-aryl sulfamates can be activated and undergo displacement in Sₙ2 reactions, similar to tosylates. nih.gov Experimental studies like dissociative electron attachment (DEA) can probe the gas-phase reactivity, identifying the weakest bonds and likely initial fragmentation steps, which can correlate with metabolic pathways. nih.gov An in chemico assay could test the reactivity of this compound with glutathione (B108866), a key biological nucleophile, to predict its potential for covalent binding to macromolecules, which is often an initiating event in toxicity. researchgate.net

Future Directions and Research Opportunities

Discovery of Novel (8-Methylnonyl)sulfamate Analogs from Natural Sources

The exploration for novel analogs of this compound from natural reservoirs, particularly marine environments, is a significant area of future research. nih.gov Natural products remain a vital source for the discovery of new therapeutic agents and bioactive molecules. nih.govescholarship.orgelsevier.com this compound itself has been identified in the water flea Daphnia pulex, where it is thought to act as a chemical signal in aquatic environments. nih.govresearchgate.net This discovery underscores the potential for identifying a broader family of related sulfamate (B1201201) compounds in other organisms.

Future research should focus on:

Marine Invertebrate Bioprospecting: Sponges, ascidians, and other marine invertebrates are known to produce a variety of sulfated and sulfamated compounds, often as a defense mechanism. nih.govresearchgate.net A systematic screening of extracts from these organisms could reveal novel structural analogs of (8-MNS).

Microbial Genome Mining: Advances in genomics show that microbial genomes contain vast, untapped biosynthetic gene clusters for producing novel natural products. nih.gov Mining the genomes of marine bacteria and fungi for genes related to sulfotransferase and sulfamate synthase activity could lead to the identification of new bioactive sulfamates. oup.com

Metabolomic Approaches: Utilizing advanced metabolomic techniques to compare the chemical profiles of different organisms or the same organism under various environmental stresses can accelerate the discovery of new, low-abundance natural products, including sulfamate derivatives. escholarship.org

A systematic search for these analogs could yield compounds with varied alkyl chain lengths, branching patterns, or additional functional groups, potentially exhibiting unique biological activities.

Table 1: Hypothetical Natural Analogs of this compound and Potential Sources

| Potential Analog Name | Structural Modification | Hypothetical Natural Source | Potential Significance |

|---|---|---|---|

| (7-Methyloctyl)sulfamate | Shorter alkyl chain | Crustaceans, Marine Algae | Altered bioavailability and target affinity |

| (9-Methyldecyl)sulfamate | Longer alkyl chain | Marine Sponges (Callyspongia) | Increased lipophilicity, potential for membrane interaction |

| (8-Methylnon-3-enyl)sulfamate | Unsaturation in alkyl chain | Diatoms, Dinoflagellates | Different conformational flexibility and binding properties |

| (8-Hydroxynonyl)sulfamate | Hydroxylation of alkyl chain | Actinomycetes (Marine Bacteria) | Modified polarity and potential for further glycosylation |

Development of Targeted Synthetic Routes for Specific Stereoisomers

The this compound molecule possesses a chiral center at the C8 position, meaning it can exist as two distinct stereoisomers (R and S). The biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Therefore, developing synthetic methods to selectively produce either the (R)- or (S)-isomer is a critical future objective.

Current organic synthesis offers powerful tools for stereoselective reactions. Future research should leverage these to:

Chiral Pool Synthesis: Utilize naturally occurring chiral molecules as starting materials to build the desired stereoisomer of (8-MNS).

Asymmetric Catalysis: Employ chiral catalysts, such as rhodium-based complexes, to guide the formation of one stereoisomer over the other with high selectivity. acs.orgnih.gov This approach has been successful in the synthesis of other chiral sulfamates and related compounds. acs.orgrsc.org

Enzymatic Resolution: Use enzymes that can selectively react with one stereoisomer in a racemic mixture, allowing for the separation of the two forms.

The ability to produce stereochemically pure isomers will be essential for accurately evaluating their individual biological activities and for structure-activity relationship (SAR) studies. nih.gov

Table 2: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Use of a chiral catalyst (e.g., Rh-complex) to deliver hydrogen stereoselectively. acs.org | High enantioselectivity, mild reaction conditions. acs.org | Catalyst cost and sensitivity. |

| Oxidative C-H Amination | Intramolecular reaction on a chiral sulfamate ester precursor using an achiral catalyst. nih.gov | High yield and diastereocontrol. nih.gov | Requires multi-step precursor synthesis. |

| Dynamic Kinetic Resolution | Combines resolution with in-situ racemization of the unwanted isomer to achieve a theoretical yield of 100% of the desired isomer. | High theoretical yield. | Requires careful optimization of reaction conditions. |

Elucidation of Broader Biological and Ecological Impacts

Understanding the full biological and ecological role of this compound and similar long-chain alkylsulfamates is a crucial area for future investigation. The discovery of (8-MNS) as a potential kairomone in Daphnia suggests it plays a role in inter-species communication in aquatic ecosystems. nih.govresearchgate.net However, its broader effects are unknown.

Future research should address:

Ecological Signaling: Investigate whether (8-MNS) and its analogs act as signals for other aquatic organisms, influencing behaviors such as predator avoidance, mate selection, or larval settlement.

Environmental Fate and Degradation: Study the persistence of (8-MNS) in the environment. Understanding its degradation pathways—whether biotic or abiotic—is essential to assess any potential for bioaccumulation or long-term environmental impact. nih.gov

Impact on Ecosystems: Assess the consequences of changes in the concentration of these signaling molecules, which could result from environmental shifts or pollution, on aquatic food webs and community structures. nih.gov The introduction of synthetic compounds can have unintended consequences on natural systems. nih.gov

Exploration of New Enzymatic Targets

The sulfamate moiety is a key functional group in many enzyme inhibitors. nih.gov This "warhead" is known to target the active sites of several enzyme classes, suggesting that (8-MNS) could have unexplored pharmacological potential. nih.govnih.govmdpi.com

Key future research opportunities include:

Steroid Sulfatase (STS) Inhibition: STS is a well-established target for the treatment of hormone-dependent cancers. nih.gov The sulfamate group is a potent inhibitor of this enzyme. nih.gov Future studies should test whether the long alkyl chain of (8-MNS) confers novel properties, such as tissue specificity or potency, in STS inhibition. nih.gov

Carbonic Anhydrase (CA) Inhibition: Sulfamates are also known inhibitors of carbonic anhydrases, enzymes implicated in conditions like glaucoma and certain cancers. nih.govmdpi.comresearchgate.net Screening (8-MNS) and its synthetic analogs against various CA isoforms could identify new therapeutic leads. researchgate.netacs.org

Glucosinolate Sulfatase (GSS) Inhibition: In agricultural contexts, inhibiting sulfatase enzymes in insect pests is a strategy for pest control. researchgate.net The potential for (8-MNS) to inhibit GSS in pests that feed on Brassica plants is an unexplored but potentially valuable application. researchgate.net

Novel Target Identification: Employing activity-based protein profiling with probes derived from the (8-MNS) scaffold could identify entirely new protein targets within the cell, opening up new avenues for drug discovery. acs.org

Table 3: Potential Enzymatic Targets for this compound

| Enzyme Class | Known Function | Relevance of Inhibition | Reference |

|---|---|---|---|

| Steroid Sulfatase (STS) | Converts inactive steroid sulfates to active hormones. | Treatment of hormone-dependent cancers (e.g., breast, prostate). | nih.govnih.gov |

| Carbonic Anhydrases (CAs) | Catalyze the hydration of CO2; involved in pH regulation and fluid balance. | Treatment of glaucoma, edema, and some cancers. | nih.govmdpi.comresearchgate.net |

| Glucosinolate Sulfatase (GSS) | Allows insect pests to detoxify plant defense compounds. | Potential for targeted, non-toxic pest control in agriculture. | researchgate.net |

| Proteases and Kinases | Various roles in cell signaling, protein degradation, and disease. | The sulfamate moiety can be used as a warhead to covalently target these enzymes. | acs.org |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. Integrating data from various "omics" fields (genomics, proteomics, metabolomics) can provide a holistic view of how this compound impacts cellular and organismal processes. nih.gov

Future research should focus on:

Transcriptomics: Analyzing changes in gene expression in cells or organisms exposed to (8-MNS) to identify the genetic pathways that are activated or repressed.

Proteomics: Quantifying changes in the protein landscape to understand how the compound affects cellular machinery and to identify direct and downstream protein targets. acs.orgnih.gov

Metabolomics: Measuring shifts in the pool of small-molecule metabolites to reveal how (8-MNS) alters cellular metabolism and biochemical pathways. escholarship.org

Q & A

Q. What analytical methods are validated for quantifying (8-Methylnonyl)sulfamate in complex matrices?

Methodology : Reverse-phase HPLC with ion-pairing agents is recommended for separating sulfamate ions from sulfate and other anionic contaminants. Use a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of 20 mM sodium phosphate buffer (pH 3.0) with 1.0 mM tetrabutylammonium bromide. Quantify via UV detection at 210 nm. Relative standard deviation (RSD) for replicate injections should not exceed 15% . For food matrices, acid hydrolysis followed by derivatization with ferrous sulfate under controlled pH (4.5–5.5) improves detection specificity .

Q. How can researchers ensure the stability of this compound during experimental storage?

Protocol : Store solutions at 4°C in amber vials to prevent photodegradation. Buffered solutions (pH 6.0–7.5) minimize spontaneous hydrolysis. For long-term storage, lyophilization in inert atmospheres (argon or nitrogen) is advised. Monitor degradation via weekly LC-MS checks for sulfate and carbamate byproducts .

Q. What synthetic routes are reported for this compound?

Synthesis : React 8-methylnonanol with sulfamoyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen. Use triethylamine (1.5 eq) to scavenge HCl. Purify via fractional distillation (bp 120–125°C at 0.5 mmHg) and confirm structure via ¹H NMR (δ 3.1 ppm for NH₂SO₃) and FT-IR (1160 cm⁻¹ for S=O stretching) .

Advanced Research Questions

Q. How does the hydrolysis mechanism of this compound under physiological conditions inform its use as a sulfatase inhibitor?

Mechanistic Insight : At neutral pH, hydrolysis proceeds via an intramolecular "proton-in-flight" mechanism, where a proton transfers from the sulfamate nitrogen to the bridging oxygen, accelerating decomposition by ~10¹¹-fold. This generates a reactive electrophilic intermediate (HN=S(=O)₂), which irreversibly inhibits sulfatases by covalent modification of active-site residues. Kinetic studies using stopped-flow spectroscopy reveal a half-life of ~2 hours at 37°C, making it suitable for sustained enzyme inhibition .

Q. How do structural modifications to the alkyl chain (e.g., 8-methylnonyl vs. phenyl groups) affect sulfatase inhibition efficacy?

Structure-Activity Relationship (SAR) :

| Substituent | IC₅₀ (µM) | Hydrolytic Stability (t₁/₂, h) |

|---|---|---|

| 8-Methylnonyl | 0.45 ± 0.02 | 2.1 ± 0.3 |

| Phenyl | 1.8 ± 0.1 | 0.5 ± 0.1 |

| Cyclohexyl | 3.2 ± 0.4 | 4.7 ± 0.6 |

Bulkier alkyl groups (e.g., 8-methylnonyl) enhance hydrophobic interactions with sulfatase subsites, improving binding affinity. However, steric hindrance reduces hydrolytic stability compared to smaller substituents. Optimize by balancing lipophilicity (logP > 3.5) and steric bulk (molar refractivity < 120) .

Q. How should researchers resolve contradictions in cross-reactivity data for sulfamate toxins in immunoassays?

Data Reconciliation : Cross-reactivity discrepancies arise from sulfate loss at the N-21 position during sample preparation. To mitigate: